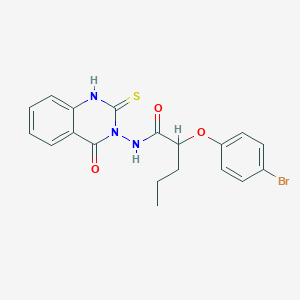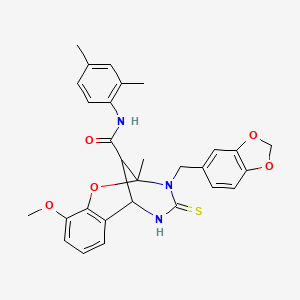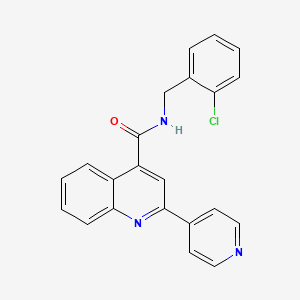![molecular formula C23H21N3O3S B11213450 N-(4-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11213450.png)
N-(4-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ETHYLPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a quinazolinone core, a furan ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Acetamide Group: This step often involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the ethyl group.
Reduction: Reduction reactions could target the quinazolinone core or the acetamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.
Aplicaciones Científicas De Investigación
N-(4-ETHYLPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a quinazolinone core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and acetamide group could also contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Furan-Containing Compounds: Often explored for their potential in drug discovery due to their unique electronic properties.
Acetamide Derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
N-(4-ETHYLPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C23H21N3O3S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-2-16-9-11-17(12-10-16)24-21(27)15-30-23-25-20-8-4-3-7-19(20)22(28)26(23)14-18-6-5-13-29-18/h3-13H,2,14-15H2,1H3,(H,24,27) |
Clave InChI |
FXEQSLVBZPVNJV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-Chlorophenyl)-7-ethoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213388.png)
![7-{[4-(Benzylcarbamoyl)piperidin-1-YL]sulfonyl}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11213393.png)
![7-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213405.png)
![5-[4-Chloro-2-(difluoromethoxy)phenyl]-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213412.png)
![N-[(4-methoxyphenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide](/img/structure/B11213419.png)
![7-(4-chlorophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213431.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11213455.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/structure/B11213461.png)
![7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213466.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B11213467.png)
![1-(2,5-dimethylphenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B11213473.png)
